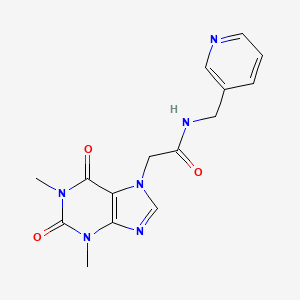

![molecular formula C14H11N3OS2 B5540012 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5540012.png)

2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide typically involves multiple steps, starting from base materials like chalcones, which are synthesized through Claisen-Schmidt condensation. These chalcones are then reacted with other chemicals, such as thiourea, under specific conditions to form the desired pyrimidine derivatives. The final compounds are often characterized using spectroscopic techniques like FT-IR, NMR, and Mass Spectrometry (Dhakhda, Bhatt, & Bhatt, 2021).

Molecular Structure Analysis

The molecular structure of compounds in this category is often characterized by a folded conformation around the methylene C atom of the thioacetamide bridge. This folding leads to a specific inclination between the pyrimidine ring and the phenyl or benzene ring. The structure is further stabilized by intramolecular hydrogen bonds (Subasri et al., 2016).

Chemical Reactions and Properties

Compounds like 2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide exhibit unique chemical reactions due to their structure. They are often involved in the formation of different derivatives through reactions with various reagents. These reactions can lead to a range of compounds with diverse properties, such as different substituted pyrimidines, thiazoles, and other heterocyclic compounds (Janardhan et al., 2014).

科学的研究の応用

Antitumor Activity

Research has demonstrated the synthesis of new derivatives related to thieno[3,2-d]pyrimidine, showing potent anticancer activity against several human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Compounds synthesized displayed activity comparable to doxorubicin, highlighting their potential as antitumor agents (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

Studies on the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have provided insights into their molecular conformation, particularly the folded conformation around the methylene C atom of the thioacetamide bridge. This structural knowledge is crucial for understanding the interaction of these compounds with biological targets (Subasri et al., 2016).

Dual Inhibitory Activity

Compounds based on 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines have been synthesized as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), displaying significant antitumor potential. This dual inhibitory activity suggests their applicability in cancer chemotherapy, with some derivatives showing nanomolar GI50 values against tumor cells in culture (Gangjee et al., 2009).

Anticonvulsant Activity

A study on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents showed moderate activity in a model of pentylenetetrazole-induced seizures in rats. This research underlines the therapeutic potential of these compounds in the treatment of epilepsy (Severina et al., 2020).

Antimicrobial Activity

New derivatives synthesized from thieno[d]pyrimidines have been evaluated for their antimicrobial activities, demonstrating the potential of these compounds in combating microbial infections. The structural diversity among these compounds allows for the exploration of various antimicrobial mechanisms (El Azab & Elkanzi, 2014).

将来の方向性

The potential of pyrimidine derivatives is still not exhausted. The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . Therefore, there is a need to develop new effective methods for their synthesis .

特性

IUPAC Name |

2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS2/c15-12(18)7-19-13-10-6-11(9-4-2-1-3-5-9)20-14(10)17-8-16-13/h1-6,8H,7H2,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSYWRRIDGIJRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(6-Phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-6-[(4-pyridin-4-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5539936.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5539944.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5539951.png)

![N-[2-(2-thienyl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5539954.png)

![(3R*,5S*)-N-methyl-N'-(4-methylphenyl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]piperidine-3,5-dicarboxamide](/img/structure/B5539958.png)

![[(3R*,4R*)-1-(3,4-dimethylbenzoyl)-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5539979.png)

![1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5539993.png)

![2-{[(2-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5540005.png)

![(3R*,4S*)-3,4-dimethyl-1-{[4-(pyrrolidin-1-ylmethyl)-2-thienyl]methyl}piperidin-4-ol](/img/structure/B5540013.png)

![(3S*,4S*)-1-[3-(1H-imidazol-2-yl)benzoyl]-4-propylpyrrolidine-3-carboxylic acid](/img/structure/B5540027.png)